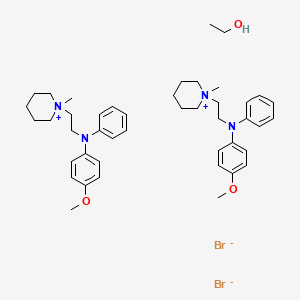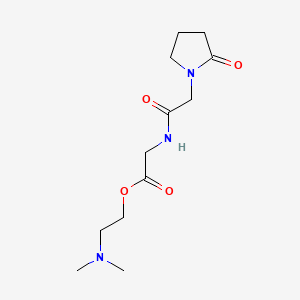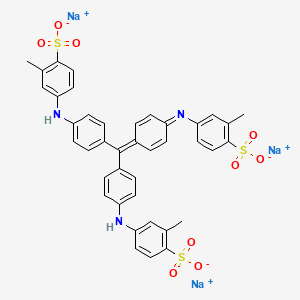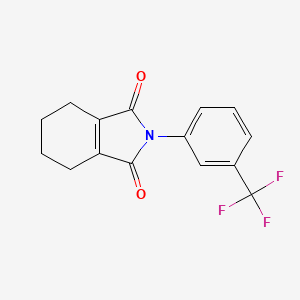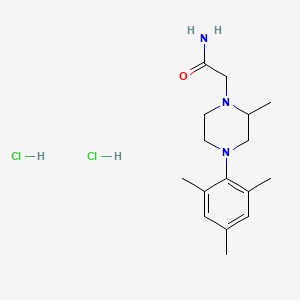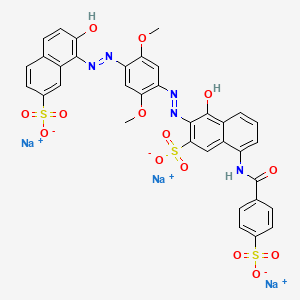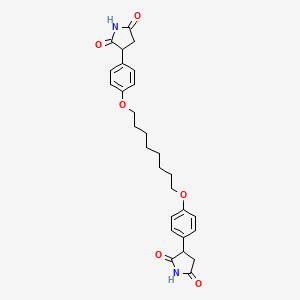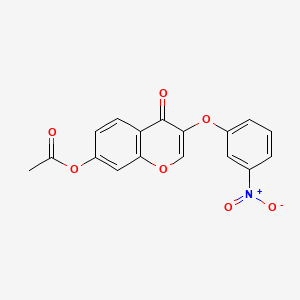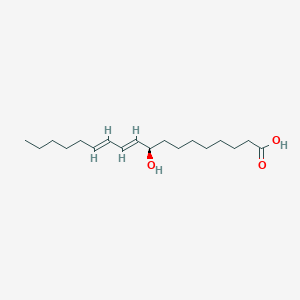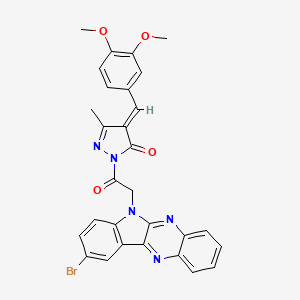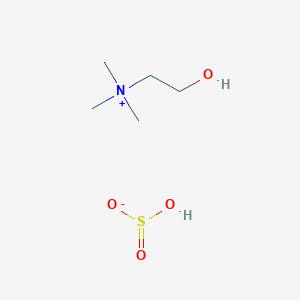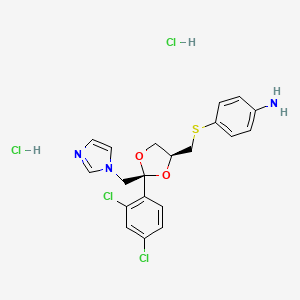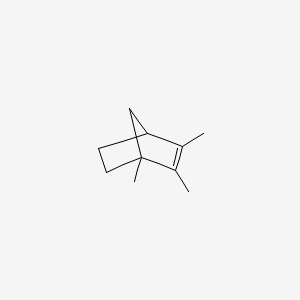
Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a pyrocatechol moiety and a piperazine ring substituted with an o-tolyl group. The dihydrobromide and hydrate forms add to its stability and solubility, making it useful in different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate typically involves multiple steps. The initial step often includes the formation of the pyrocatechol derivative, followed by the introduction of the piperazine ring. The o-tolyl group is then added to the piperazine ring through a substitution reaction. The final steps involve the formation of the dihydrobromide salt and the addition of water to form the hydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the production process.
化学反应分析
Types of Reactions
Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate undergoes various chemical reactions, including:
Oxidation: The pyrocatechol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The piperazine ring allows for substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation of the pyrocatechol moiety can lead to the formation of quinones, while substitution reactions can introduce various functional groups to the piperazine ring.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate is used to study enzyme interactions and receptor binding due to its ability to interact with biological molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific receptors makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate involves its interaction with specific molecular targets. The pyrocatechol moiety can interact with enzymes and receptors, while the piperazine ring can bind to various biological molecules. These interactions can modulate biological pathways, leading to specific effects.
相似化合物的比较
Similar Compounds
Pyrocatechol: A simpler compound with similar oxidation properties.
Piperazine: A basic structure that forms the backbone of the compound.
o-Tolyl Piperazine: A derivative with similar substitution patterns.
Uniqueness
What sets Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate apart is its combination of these functional groups, which provides a unique set of chemical and biological properties. This makes it more versatile and useful in various applications compared to its simpler counterparts.
属性
CAS 编号 |
102366-99-4 |
|---|---|
分子式 |
C19H28Br2N2O3 |
分子量 |
492.2 g/mol |
IUPAC 名称 |
4-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol;hydrate;dihydrobromide |
InChI |
InChI=1S/C19H24N2O2.2BrH.H2O/c1-15-4-2-3-5-17(15)21-12-10-20(11-13-21)9-8-16-6-7-18(22)19(23)14-16;;;/h2-7,14,22-23H,8-13H2,1H3;2*1H;1H2 |
InChI 键 |
RCJYWGKKZFNUNB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC3=CC(=C(C=C3)O)O.O.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


